molecular formula C59H96O27 B14084821 Kudinoside I

Kudinoside I

Cat. No.: B14084821
M. Wt: 1237.4 g/mol
InChI Key: GINDYWSAHWYTPK-NFRDWDQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kudinoside I is a triterpenoid saponin compound found in the leaves of Ilex kudingcha CJThis compound is known for its various bioactive properties, including hypolipidemic, hypoglycemic, and anti-inflammatory effects . This compound is one of the major active constituents contributing to the medicinal properties of Kuding tea.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Kudinoside I involves the extraction and purification from Kuding tea leaves. The process typically includes the use of macroporous resins and MCI-GEL resins for adsorption and desorption tests. The optimal parameters for the extraction are determined through dynamic adsorption/desorption experiments . Semi-preparative high-performance liquid chromatography (semi-pHPLC) is then used to isolate and purify this compound along with other triterpenoid saponins .

Industrial Production Methods: For large-scale production, the established separation process using semi-preparative high-performance liquid chromatography combined with MCI-GEL resin is highly efficient. This method allows for the isolation and purification of this compound from crude extracts of Kuding tea, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Kudinoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactive properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions include modified triterpenoid saponins with enhanced bioactive properties. These modifications can lead to improved therapeutic effects and increased stability of the compound .

Scientific Research Applications

Kudinoside I has a wide range of scientific research applications:

Mechanism of Action

Kudinoside I is compared with other triterpenoid saponins such as Kudinoside A, Kudinoside C, Kudinoside D, and Kudinoside F. While all these compounds share a similar triterpenoid skeleton, this compound is unique due to its specific glycosidic residues and aglycone structure . This uniqueness contributes to its distinct bioactive properties and therapeutic potential.

Properties

Molecular Formula

C59H96O27

Molecular Weight

1237.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1S,2S,4aR,6aS,6bR,10S,12aR,14bS)-1,2-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate

InChI

InChI=1S/C59H96O27/c1-23-32(63)36(67)40(71)47(78-23)84-44-39(70)35(66)28(21-61)81-51(44)86-52(74)59-18-16-55(6)25(46(59)58(9,76)57(8,75)17-19-59)10-11-30-54(5)14-13-31(53(3,4)29(54)12-15-56(30,55)7)82-50-45(85-48-41(72)37(68)33(64)24(2)79-48)43(26(62)22-77-50)83-49-42(73)38(69)34(65)27(20-60)80-49/h10,23-24,26-51,60-73,75-76H,11-22H2,1-9H3/t23-,24-,26-,27+,28+,29?,30?,31-,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,54-,55+,56+,57-,58-,59+/m0/s1

InChI Key

GINDYWSAHWYTPK-NFRDWDQRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3[C@]([C@@](CC4)(C)O)(C)O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C3C(C(CC4)(C)O)(C)O)C)CO)O)O)O)O)O

Origin of Product

United States

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